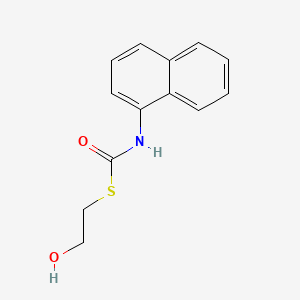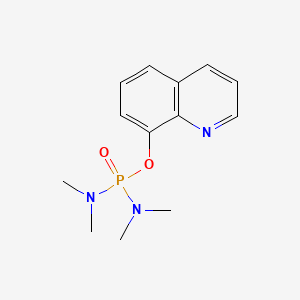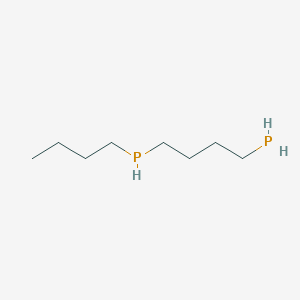
Cyclohexanone, 2-propyl-, (2S)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cyclohexanone, 2-propyl-, (2S)- is an organic compound with the molecular formula C9H16O. It is a cyclic ketone with a propyl group attached to the second carbon of the cyclohexanone ring. This compound is known for its unique structural properties and is used in various chemical and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Cyclohexanone, 2-propyl-, (2S)- can be synthesized through several methods. One common approach involves the alkylation of cyclohexanone with a propyl halide in the presence of a strong base. The reaction typically occurs under reflux conditions, and the product is purified through distillation or recrystallization.
Industrial Production Methods
In industrial settings, the production of cyclohexanone, 2-propyl-, (2S)- often involves the catalytic hydrogenation of 2-propylcyclohexene. This process uses a metal catalyst, such as palladium or platinum, under high pressure and temperature to achieve the desired product. The reaction mixture is then subjected to fractional distillation to isolate the compound.
Análisis De Reacciones Químicas
Types of Reactions
Cyclohexanone, 2-propyl-, (2S)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 2-propylcyclohexanone oxime using oxidizing agents like hydrogen peroxide or peracids.
Reduction: Reduction of cyclohexanone, 2-propyl-, (2S)- with reducing agents such as sodium borohydride or lithium aluminum hydride yields 2-propylcyclohexanol.
Substitution: The compound can undergo nucleophilic substitution reactions, where the propyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids; typically carried out at room temperature.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents like ether or tetrahydrofuran.
Substitution: Various nucleophiles such as halides, amines, or alcohols; reactions often require a catalyst or a strong base.
Major Products Formed
Oxidation: 2-Propylcyclohexanone oxime
Reduction: 2-Propylcyclohexanol
Substitution: Depending on the nucleophile, products can include 2-propylcyclohexyl halides, amines, or ethers.
Aplicaciones Científicas De Investigación
Cyclohexanone, 2-propyl-, (2S)- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Employed in studies involving enzyme-catalyzed reactions and metabolic pathways.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of cyclohexanone, 2-propyl-, (2S)- involves its interaction with specific molecular targets and pathways. As a ketone, it can participate in various biochemical reactions, including:
Enzyme Inhibition: The compound can inhibit certain enzymes by forming covalent bonds with their active sites.
Receptor Binding: It may bind to specific receptors, modulating their activity and influencing cellular processes.
Metabolic Pathways: Cyclohexanone, 2-propyl-, (2S)- can be metabolized by enzymes, leading to the formation of active metabolites that exert biological effects.
Comparación Con Compuestos Similares
Cyclohexanone, 2-propyl-, (2S)- can be compared with other similar compounds, such as:
Cyclohexanone: The parent compound without the propyl group; used in similar applications but with different reactivity.
2-Methylcyclohexanone: A similar ketone with a methyl group instead of a propyl group; exhibits different chemical and physical properties.
2-Ethylcyclohexanone: Another analog with an ethyl group; used in various chemical syntheses and industrial processes.
Conclusion
Cyclohexanone, 2-propyl-, (2S)- is a versatile compound with significant applications in chemistry, biology, medicine, and industry Its unique structural properties and reactivity make it a valuable intermediate in various synthetic processes and research studies
Propiedades
Número CAS |
67113-13-7 |
|---|---|
Fórmula molecular |
C9H16O |
Peso molecular |
140.22 g/mol |
Nombre IUPAC |
(2S)-2-propylcyclohexan-1-one |
InChI |
InChI=1S/C9H16O/c1-2-5-8-6-3-4-7-9(8)10/h8H,2-7H2,1H3/t8-/m0/s1 |
Clave InChI |
OCJLPZCBZSCVCO-QMMMGPOBSA-N |
SMILES isomérico |
CCC[C@H]1CCCCC1=O |
SMILES canónico |
CCCC1CCCCC1=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3,3'-[(4S,5S)-2,2-Dimethyl-1,3-dioxolane-4,5-diyl]di(propan-1-ol)](/img/structure/B14460073.png)
![N-Methyl-N'-[3-(trifluoromethyl)phenyl]-N,N'-bis(trimethylsilyl)urea](/img/structure/B14460076.png)
![3,3'-(1,4-Phenylene)bis[1-(2-hydroxy-5-methylphenyl)prop-2-en-1-one]](/img/structure/B14460080.png)
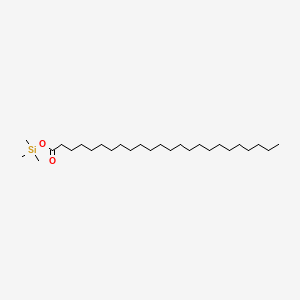

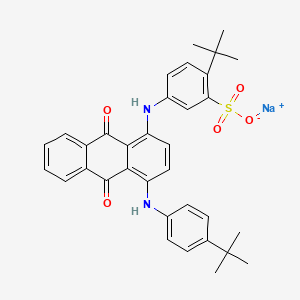
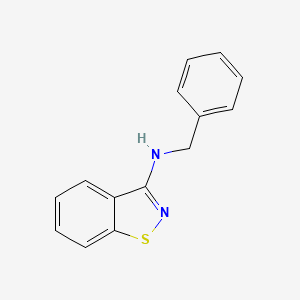
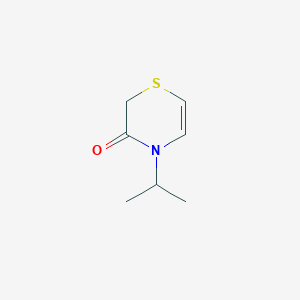
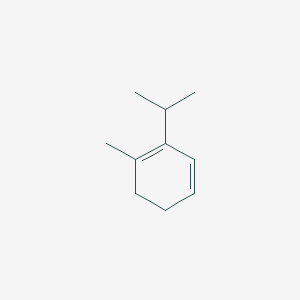
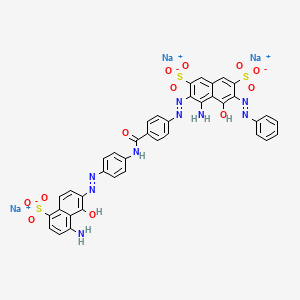
![3h-Spiro[2-benzofuran-1,3'-isochromen]-4'(1'h)-one](/img/structure/B14460158.png)
